Technical Documentation Center

4-Thiazolemethanol, 2-(aminomethyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Thiazolemethanol, 2-(aminomethyl)-
  • CAS: 169158-53-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(aminomethyl)-4-thiazolemethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(aminomethyl)-4-thiazolemethanol hydrochloride, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(aminomethyl)-4-thiazolemethanol hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles and data from structurally related thiazole derivatives, this document will delve into its structure, synthesis, potential applications, and analytical methodologies.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Consequently, novel thiazole derivatives are continually being explored as key intermediates and active pharmaceutical ingredients in the quest for new and improved therapeutics.[3]

This guide focuses on the specific derivative, 2-(aminomethyl)-4-thiazolemethanol hydrochloride. While this exact compound is not extensively documented in publicly available literature, its constituent functional groups—an aminomethyl group at the 2-position and a hydroxymethyl (methanol) group at the 4-position—suggest its potential as a valuable building block for more complex molecules. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

Chemical Structure and Physicochemical Properties

The structure of 2-(aminomethyl)-4-thiazolemethanol hydrochloride combines the core thiazole ring with two key functional groups that are amenable to further chemical modification. The primary amine of the aminomethyl group and the hydroxyl group of the methanol substituent offer reactive sites for derivatization, making this compound a potentially versatile intermediate.

Hypothesized Structure
  • IUPAC Name: (2-(aminomethyl)-1,3-thiazol-4-yl)methanol hydrochloride

  • Core Scaffold: A 1,3-thiazole ring.

  • Substituents:

    • An aminomethyl group (-CH₂NH₂) at the C2 position.

    • A hydroxymethyl group (-CH₂OH) at the C4 position.

  • Salt Form: A hydrochloride salt, likely with the primary amine protonated to form an ammonium chloride salt (-CH₂NH₃⁺Cl⁻).

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for the free base form, C₅H₈N₂OS, and the hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source/Method
Molecular Formula C₅H₈N₂OSC₅H₉ClN₂OSCalculation
Molecular Weight 144.19 g/mol 180.65 g/mol Calculation
Topological Polar Surface Area (TPSA) 78.49 Ų78.49 ŲPrediction
Predicted logP -0.95-Prediction
Appearance Likely an off-white to pale yellow solidLikely an off-white solidAnalogy to similar compounds[5]
Solubility Soluble in polar organic solventsExpected to have enhanced water solubilityChemical Principles

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would be to first synthesize the 2-aminomethyl-thiazole core and then introduce the hydroxymethyl group at the 4-position, or vice-versa. A method adapted from a patented synthesis of 2-aminomethyl-thiazole hydrochloride provides a strong foundation.[6]

The following diagram outlines a potential synthetic route:

Synthetic_Pathway cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Deprotection Boc_Glycinamide Boc-Glycinamide Boc_Aminoethionamide Boc-Aminoethionamide Boc_Glycinamide->Boc_Aminoethionamide Lawesson's Reagent, THF Bromoacetaldehyde 1,3-Dichloroacetone Boc_Thiazole_Ketone 2-(N-Boc-aminomethyl)-4-chloromethylthiazole Boc_Aminoethionamide->Boc_Thiazole_Ketone Ring Closure Boc_Thiazole_Methanol 2-(N-Boc-aminomethyl)-4-thiazolemethanol Boc_Thiazole_Ketone->Boc_Thiazole_Methanol Hydrolysis (e.g., NaOAc, H₂O) Final_Product 2-(aminomethyl)-4-thiazolemethanol hydrochloride Boc_Thiazole_Methanol->Final_Product HCl in Methanol/Dioxane

Caption: Proposed synthetic pathway for 2-(aminomethyl)-4-thiazolemethanol hydrochloride.

Causality Behind Experimental Choices:

  • Boc Protection: The synthesis starts with Boc-protected glycine amide to shield the primary amine. This protecting group is stable under the conditions of thionation and cyclization but can be easily removed in the final step with acid.[6]

  • Thionation: Lawesson's reagent is a standard and effective thionating agent for converting amides to thioamides, a necessary precursor for the Hantzsch thiazole synthesis.[6]

  • Hantzsch Thiazole Synthesis: This classic reaction between an α-haloketone (or equivalent, such as 1,3-dichloroacetone) and a thioamide is one of the most reliable methods for forming the thiazole ring.

  • Hydroxymethylation: The chloromethyl group introduced via 1,3-dichloroacetone can be converted to a hydroxymethyl group through nucleophilic substitution, for example, via an acetate intermediate followed by hydrolysis.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group using a strong acid, such as HCl in an organic solvent. This simultaneously deprotects the amine and forms the desired hydrochloride salt, aiding in purification and stability.[6][7]

Experimental Protocol: Final Deprotection Step

This protocol describes the final step of the proposed synthesis, which is the removal of the Boc protecting group to yield the target compound.

  • Dissolution: Dissolve the intermediate, 2-(N-Boc-aminomethyl)-4-thiazolemethanol (1.0 eq), in a suitable anhydrous solvent such as methanol or 1,4-dioxane (approx. 10 mL per gram of substrate).

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or a saturated solution of HCl in methanol, 1.5-2.0 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield the final 2-(aminomethyl)-4-thiazolemethanol hydrochloride.[8]

Potential Biological and Medicinal Applications

The structural motifs within 2-(aminomethyl)-4-thiazolemethanol hydrochloride suggest its utility as an intermediate in the synthesis of biologically active molecules. The 2-aminothiazole core is present in numerous compounds with demonstrated therapeutic potential.[3][4]

Potential Therapeutic Areas:

  • Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors and other anticancer drugs. The aminomethyl and hydroxymethyl groups on this intermediate could be elaborated to interact with specific residues in enzyme active sites.[2][5]

  • Antimicrobial Agents: Thiazole derivatives are well-known for their antibacterial and antifungal activities. This compound could serve as a starting point for novel antibiotics.[4][5]

  • Anti-inflammatory Agents: A number of anti-inflammatory compounds incorporate the 2-aminothiazole structure.[1][4]

  • Histamine Receptor Agonists/Antagonists: The structural similarity to histamine and related compounds suggests potential activity at histamine receptors, which could be explored for applications in allergies or gastric acid control.[9]

The following diagram illustrates a typical workflow for utilizing a novel chemical intermediate like 2-(aminomethyl)-4-thiazolemethanol hydrochloride in a drug discovery program.

Drug_Discovery_Workflow Start Intermediate Synthesis (2-(aminomethyl)-4-thiazolemethanol HCl) Library Combinatorial Library Synthesis (Derivatization at -NH₂ and -OH) Start->Library Screening High-Throughput Screening (e.g., Kinase, GPCR, or Antimicrobial Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive, Redesign Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Active Compounds Preclinical Preclinical Development (In vivo efficacy, ADMET) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Analytical_Workflow Sample Synthesized Compound (Crude or Purified) Prep Sample Preparation (Dissolve in Mobile Phase, Filter) Sample->Prep Inject HPLC Injection Prep->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection (Monitor Absorbance) Separation->Detection Data Data Analysis (Integrate Peaks, Calculate % Purity) Detection->Data Report Generate Report (Purity Assessment) Data->Report

Sources

Exploratory

Spectroscopic data of 2-(aminomethyl)-4-thiazolemethanol

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(aminomethyl)-4-thiazolemethanol Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(aminomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(aminomethyl)-4-thiazolemethanol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(aminomethyl)-4-thiazolemethanol, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from structurally analogous thiazole derivatives to construct a reliable predictive model. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the structural elucidation of this and similar molecules using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, detailed experimental protocols for data acquisition, and an in-depth explanation of the underlying scientific principles.

Introduction and Structural Analysis

2-(aminomethyl)-4-thiazolemethanol is a heterocyclic compound featuring a thiazole core, a primary amine, and a primary alcohol. The thiazole ring is a key scaffold in many pharmacologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is crucial for synthesis verification, purity assessment, and metabolic studies.

This guide provides a predictive spectroscopic analysis based on well-documented data for related structures such as 2-aminothiazole and 2-amino-4-methylthiazole, combined with foundational spectroscopic principles.[3][4][5][6][7][8]

Molecular Structure

The core structure consists of three key components, each contributing distinct spectroscopic signatures:

  • Thiazole Ring: An aromatic five-membered ring containing sulfur and nitrogen. The proton at the 5-position and the three carbons of the ring will have characteristic chemical shifts in NMR. The ring's vibrations will be evident in the IR spectrum.

  • Aminomethyl Group (-CH₂NH₂): This group introduces a methylene group and a primary amine. The methylene protons will show a characteristic signal in ¹H NMR, and the N-H bonds will produce distinct stretching and bending vibrations in the IR spectrum.

  • Methanol Group (-CH₂OH): This substituent adds another methylene group and a primary alcohol. The methylene protons and the hydroxyl proton will be visible in the ¹H NMR spectrum. The O-H and C-O bonds will have strong, characteristic absorptions in the IR spectrum.

Predicted ¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(aminomethyl)-4-thiazolemethanol in a solvent like DMSO-d₆ is summarized below. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (NH₂ and OH).

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-5 (thiazole)~7.2Singlet1HThe sole proton on the thiazole ring. Its chemical shift is influenced by the electron-donating and -withdrawing effects of the substituents.
-CH ₂OH~4.6Singlet (or Doublet if coupled to OH)2HMethylene protons adjacent to the hydroxyl group and the thiazole ring. Expected to be a singlet as coupling to the OH proton is often not observed.
-CH ₂NH₂~4.0Singlet2HMethylene protons of the aminomethyl group.
-NH~2.5 - 3.5 (broad)Singlet (broad)2HProtons of the primary amine. Often appears as a broad singlet due to quadrupole broadening and exchange.
-OH ~5.0 - 5.5 (broad)Singlet (broad)1HProton of the hydroxyl group. Its chemical shift is highly dependent on concentration, temperature, and solvent.[9]
Rationale for Predictions
  • H-5 (Thiazole): In unsubstituted 2-aminothiazole, the H-5 proton appears around 6.53 ppm.[8] The presence of both an aminomethyl group at C2 and a hydroxymethyl group at C4 will influence the electron density of the ring, leading to a predicted shift to around 7.2 ppm.

  • Methylene Protons (-CH₂OH and -CH₂NH₂): These protons are attached to carbons adjacent to electronegative atoms (O and N) and the thiazole ring, which deshields them, causing them to appear in the 4.0-4.6 ppm range.

  • Exchangeable Protons (-NH₂ and -OH): The chemical shifts of these protons are variable and their signals are often broad.[9] In a protic deuterated solvent like D₂O, these signals would disappear due to proton-deuterium exchange.

Experimental Protocol: ¹H NMR Spectroscopy

Protocol 1: Sample Preparation and Data Acquisition for ¹H NMR

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 2-(aminomethyl)-4-thiazolemethanol sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter. .

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm.[10]

    • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[10]

    • Acquire 8-16 scans for a sample of this concentration.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the protons.

Visualization: Molecular Structure with Proton Assignments

Caption: Predicted ¹H NMR assignments for 2-(aminomethyl)-4-thiazolemethanol.

Predicted ¹³C NMR Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments in a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (thiazole)~170Carbon atom between the two heteroatoms (N and S) and attached to the aminomethyl group. Typically the most downfield carbon in the ring.
C4 (thiazole)~150Carbon attached to the methanol group.
C5 (thiazole)~115Carbon bearing the only ring proton.
-C H₂OH~60Methylene carbon of the methanol group.
-C H₂NH₂~45Methylene carbon of the aminomethyl group.
Rationale for Predictions
  • Thiazole Carbons: The chemical shifts of thiazole ring carbons are well-characterized. For 2-aminothiazole, C2 is at ~168 ppm, C4 at ~140 ppm, and C5 at ~108 ppm.[7] The substituents in our target molecule will slightly alter these values. The C2 carbon, bonded to two electronegative heteroatoms, is the most deshielded.[11]

  • Aliphatic Carbons: The methylene carbons are in the typical range for carbons bonded to oxygen and nitrogen, respectively.

Experimental Protocol: ¹³C NMR Spectroscopy

Protocol 2: Data Acquisition for ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 25-50 mg in 0.7 mL of solvent) to compensate for the lower natural abundance and sensitivity of the ¹³C isotope.

  • Instrument Setup: Lock and shim the instrument as described for ¹H NMR.

  • Data Acquisition:

    • Use a standard proton-decoupled single-pulse experiment.

    • Set the spectral width to 0-220 ppm.[12]

    • Use a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbons, including quaternary ones.[10]

    • Acquire a larger number of scans (e.g., 128 to several thousand) depending on the sample concentration.[10]

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Intensity
3200-3500 (broad)O-H (Alcohol)Stretch, H-bondedStrong
3300-3400N-H (Amine)StretchMedium (two bands for primary amine)
3050-3150C-H (Thiazole)StretchWeak to Medium
2850-2960C-H (Aliphatic)StretchMedium
~1620C=N (Thiazole)StretchMedium
1500-1580C=C (Thiazole)Ring StretchMedium
1550-1650N-H (Amine)Bend (Scissoring)Medium
1000-1250C-O (Alcohol)StretchStrong
Rationale for Predictions
  • O-H and N-H Stretches: The broad band between 3200-3500 cm⁻¹ is characteristic of a hydrogen-bonded O-H group from the alcohol.[13] The primary amine will show two distinct, sharper peaks in the 3300-3400 cm⁻¹ region corresponding to symmetric and asymmetric N-H stretching.[13]

  • C-H Stretches: Aromatic C-H stretches (from the thiazole ring) typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene groups) appear just below 3000 cm⁻¹.[14]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1500-1620 cm⁻¹ region.[15]

  • C-O Stretch: A strong absorption between 1000-1250 cm⁻¹ is a hallmark of the C-O single bond in the primary alcohol.[16]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Protocol 3: Sample Preparation via KBr Pellet

  • Material Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

    • Ensure the sample is dry and free of solvent.

  • Mixing and Grinding:

    • In an agate mortar, mix 1-2 mg of the sample with 100-200 mg of dry KBr.[17] The sample concentration should be between 0.5% and 1%.[18]

    • Grind the mixture with a pestle until it becomes a fine, homogeneous powder. This minimizes light scattering.[19]

  • Pellet Formation:

    • Transfer the powder into a pellet die.

    • Place the die in a hydraulic press and apply a vacuum to remove trapped air.

    • Slowly apply pressure of 8-10 tons for 1-2 minutes.[18] The KBr will deform plastically, forming a transparent or translucent disc.

    • Carefully release the pressure and remove the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum (usually of air or a blank KBr pellet).

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the one , typically producing a protonated molecular ion [M+H]⁺.[20]

Predicted Molecular Ion and Fragments
  • Molecular Formula: C₅H₈N₂OS

  • Molecular Weight: 144.20 g/mol

  • Predicted [M+H]⁺: m/z 145.04

Predicted m/z Proposed Fragment Proposed Loss
145.04[M+H]⁺-
127.03[M+H - H₂O]⁺Loss of water
114.04[M+H - CH₂O]⁺Loss of formaldehyde
98.04[M+H - CH₂O - NH₂]⁺Loss of formaldehyde and amino radical
84.02[Thiazole ring fragment]Cleavage of side chains
Rationale for Fragmentation

The fragmentation of thiazole derivatives is often initiated by the cleavage of the bonds connecting the substituents to the ring.[21][22][23][24]

  • Loss of Water: The protonated molecular ion can easily lose a molecule of water (18 Da) from the hydroxymethyl group.

  • Loss of Formaldehyde: A common fragmentation pathway for primary alcohols is the loss of formaldehyde (30 Da).

  • Ring Fragmentation: Subsequent fragmentation can involve cleavage of the thiazole ring itself, although this often requires higher energy.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Protocol 4: ESI-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.[20]

    • To promote the formation of the [M+H]⁺ ion in positive ion mode, add a small amount of an acid (e.g., 0.1% formic acid).[20]

  • Instrument Setup:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable and strong signal.[25]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 145) and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Visualization: Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation M_H [M+H]⁺ m/z 145.04 Frag1 [M+H - H₂O]⁺ m/z 127.03 M_H->Frag1 - H₂O Frag2 [M+H - CH₂O]⁺ m/z 114.04 M_H->Frag2 - CH₂O Frag3 Fragment m/z 98.04 Frag2->Frag3 - NH₂

Caption: A simplified proposed fragmentation pathway for 2-(aminomethyl)-4-thiazolemethanol in ESI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 2-(aminomethyl)-4-thiazolemethanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust starting point for any researcher working with this compound. By understanding the expected spectroscopic signatures, scientists can more efficiently confirm the synthesis, assess the purity, and elucidate the structure of this and related thiazole derivatives. It is imperative to note that while these predictions are grounded in established scientific principles, experimental verification remains the gold standard for structural confirmation.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • University of Illinois, School of Chemical Sciences. (n.d.). Electrospray Ionization. [Link]

  • University of Glasgow, School of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Thakkar, D. et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • Kumar, D. et al. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). The features of IR spectrum. [Link]

  • Clarke, G. M. et al. (1968). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mohamed, Y. A. et al. (2004). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. [Link]

Sources

Foundational

Strategic Utilization of the 2-(Aminomethyl)-4-thiazolemethanol Scaffold in Medicinal Chemistry

[1] Executive Summary The 2-(aminomethyl)-4-thiazolemethanol scaffold represents a high-value pharmacophore in medicinal chemistry, distinguished by its bifunctional utility. Structurally, it offers a semi-rigid thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-(aminomethyl)-4-thiazolemethanol scaffold represents a high-value pharmacophore in medicinal chemistry, distinguished by its bifunctional utility. Structurally, it offers a semi-rigid thiazole core that acts as a bioisostere for pyridine or furan rings, while providing two distinct vectors for diversification: a basic aminomethyl tail (C2 position) for solubility and target engagement, and a hydroxymethyl head (C4 position) for covalent linking or hydrogen bonding.

Best known as the critical intermediate in the synthesis of the H2 receptor antagonist Nizatidine , this scaffold has evolved beyond gastrointestinal therapeutics. It is now increasingly utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibition and peptidomimetics, where its ability to facilitate π-stacking interactions while maintaining a low molecular weight (MW ~144 Da for the core) makes it an ideal "seed" fragment.[1]

Structural & Physicochemical Profile

The Thiazole Core Advantage

The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine.[1] This unique electronic profile allows it to participate in:

  • π-π Stacking: Interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.

  • S-σ Interactions:* The sulfur atom can engage in non-covalent interactions with backbone carbonyls or specific active site residues.[1]

Bifunctional Vectors

The 2-(aminomethyl)-4-thiazolemethanol scaffold provides two orthogonal handles for chemical elaboration:

PositionSubstituentFunction in Drug Design
C2 Aminomethyl (

)
Solubility & pKa: The basic amine improves aqueous solubility and can form salt bridges with acidic residues (e.g., Asp, Glu).[1] In Nizatidine, the dimethylamino group mimics the histamine side chain.
C4 Hydroxymethyl (

)
Linker & H-Bonding: Acts as a nucleophilic handle for ether/ester formation or can be oxidized to an aldehyde/acid for further coupling.[1] It often serves as the "hinge" connecting the pharmacophore to the rest of the molecule.

Synthetic Architectures

The construction of this scaffold relies almost exclusively on the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction between a thioamide and an


-halo carbonyl compound.
Retrosynthetic Analysis

The synthesis is generally approached by disconnecting the thiazole ring at the N3-C4 and S1-C2 bonds.[1] This reveals two key precursors:

  • Thioamide Component: 2-(Dimethylamino)thioacetamide (or related derivatives).[1][2]

  • 
    -Halo Carbonyl Component:  Ethyl bromopyruvate (for ester intermediates) or 1,3-dichloroacetone (for direct functionalization).[1]
    
Synthetic Pathway Visualization

The following diagram outlines the primary synthetic routes to the 2-(aminomethyl)-4-thiazolemethanol core, highlighting the divergence based on the starting


-halo ketone.

G Start1 Dimethylamino- acetonitrile Thioamide 2-(Dimethylamino) thioacetamide Start1->Thioamide H2S / NH3 (Thiolysis) Intermediate1 Ethyl 2-(dimethylaminomethyl)- 4-thiazolecarboxylate Thioamide->Intermediate1 + Ethyl Bromopyruvate (Hantzsch Cyclization) Intermediate2 4-(Chloromethyl)-2- (dimethylaminomethyl)thiazole Thioamide->Intermediate2 + 1,3-Dichloroacetone (Hantzsch Cyclization) HaloKetone1 Ethyl Bromopyruvate HaloKetone2 1,3-Dichloroacetone Product 2-(Dimethylaminomethyl)- 4-thiazolemethanol Intermediate1->Product LiBH4 / THF (Reduction) Intermediate2->Product Hydrolysis (OH-)

Caption: Divergent Hantzsch synthetic pathways accessing the 2-(aminomethyl)-4-thiazolemethanol core.

Case Study: Nizatidine & Medicinal Chemistry Applications

Nizatidine: The Archetype

Nizatidine (Axid) is a histamine H2-receptor antagonist used to inhibit stomach acid production.[1]

  • Role of the Scaffold: The 2-(dimethylaminomethyl)-4-thiazolemethanol fragment replaces the furan ring found in Ranitidine.[1]

  • SAR Insight: The thiazole ring confers greater metabolic stability and potency compared to the furan. The basic dimethylamino tail is essential for H2 receptor selectivity, mimicking the ethylamine tail of histamine.

Modern Applications: Kinase Inhibitors & Peptidomimetics

Beyond H2 blockers, this scaffold is gaining traction in:

  • Kinase Inhibitors: The aminomethyl group can be derivatized to access the ATP-binding pocket, while the thiazole nitrogen acts as a hydrogen bond acceptor for the hinge region.

  • Peptidomimetics: The rigid thiazole core serves as a bioisostere for peptide bonds (

    
    ), reducing proteolytic cleavage while maintaining the vector orientation of side chains.
    

Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylaminomethyl)-4-thiazolemethanol (via Ethyl Bromopyruvate)

Objective: To synthesize the alcohol core from a thioamide precursor.

Reagents:

  • 2-(Dimethylamino)thioacetamide hydrochloride (1.0 eq)[1]

  • Ethyl bromopyruvate (1.1 eq)[1]

  • Ethanol (Solvent)[1][2][3][4]

  • Lithium Borohydride (LiBH4) or Lithium Triethylborohydride (Reducing agent)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Cyclization (Hantzsch Reaction):

    • Dissolve 2-(dimethylamino)thioacetamide hydrochloride (100 mmol) in ethanol (200 mL).

    • Add ethyl bromopyruvate (110 mmol) dropwise at room temperature.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the thioamide.

    • Concentrate the solvent in vacuo.[5]

    • Neutralize the residue with saturated NaHCO3 and extract with Ethyl Acetate (3x).

    • Dry over Na2SO4 and concentrate to yield Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate .[1]

  • Reduction:

    • Dissolve the ester intermediate (50 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere.

    • Cool to 0°C.[2]

    • Slowly add LiBH4 (2.0 M in THF, 1.5 eq) or Lithium Triethylborohydride (Super-Hydride). Note: LiBH4 is milder and often preferred for chemoselectivity.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench: Carefully add MeOH followed by water.

    • Workup: Extract with DCM, dry over MgSO4, and concentrate.

    • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to obtain 2-(dimethylaminomethyl)-4-thiazolemethanol as a pale yellow oil or low-melting solid.[1]

Protocol B: Characterization Standards

Ensure the product meets the following criteria before proceeding to downstream coupling:

Analytical MethodExpected Signal / Result
1H NMR (DMSO-d6)

2.25 (s, 6H, NMe2), 3.65 (s, 2H, CH2-N), 4.55 (s, 2H, CH2-O), 7.35 (s, 1H, Thiazole-H5).[1]
Mass Spectrometry ESI+: m/z 173.1 [M+H]+ (Calc.[2] MW: 172.25).
Appearance Pale yellow viscous oil or waxy solid.

References

  • Nizatidine Synthesis & Process Chemistry

    • Title: Process for the preparation of Nizatidine and intermediates thereof.[2]

    • Source: European Patent EP0515121 / US P
    • Context: Describes the industrial scale-up of the Hantzsch reaction using 1,3-dichloroacetone and ethyl bromopyruv
    • URL:[1]

  • Thiazole Medicinal Chemistry Review

    • Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.[6]

    • Source: Journal of Molecular Structure, 2022.
    • Context: Comprehensive review of thiazole biological activities and synthetic methods.
    • URL:[1]

  • Hantzsch Reaction Kinetics & Mechanism

    • Title: Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.[1]

    • Source: ResearchG
    • Context: Mechanistic insights into the cyclization step critical for optimizing yield.
    • URL:[1]

  • Fragment-Based Drug Discovery (Thiazoles)

    • Title: The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole.[1]

    • Source: BenchChem Technical Guide.
    • Context: Discusses the broader utility of 4-substituted thiazoles as privileged scaffolds.
    • URL:[1]

Sources

Exploratory

A Strategic Guide to Unveiling the Therapeutic Targets of 2-(aminomethyl)-4-thiazolemethanol

Abstract: The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatility allows for a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial and anti-inflammatory effects.[1][2][3] The compound 2-(aminomethyl)-4-thiazolemethanol, while not extensively characterized in public literature, contains this critical pharmacophore. This guide, therefore, serves as a comprehensive roadmap for the scientific community, outlining a logical, multi-pronged strategy to identify and validate its potential therapeutic targets. We will move from computational prediction to robust experimental validation, providing the technical framework necessary to unlock the therapeutic promise of this molecule.

Part 1: Foundational Analysis & In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a thorough computational analysis can prioritize hypotheses and guide experimental design. The structure of 2-(aminomethyl)-4-thiazolemethanol, with its aminomethyl group at the 2-position and a primary alcohol at the 4-position, provides distinct chemical handles for interaction with biological macromolecules.

Pharmacophore Modeling & Structural Similarity Analysis

The principle of structural similarity dictates that molecules with similar shapes and chemical features are likely to interact with similar biological targets. The 2-aminothiazole core is present in numerous drugs with known mechanisms of action.

Rationale: By comparing the 3D conformation and electronic properties of 2-(aminomethyl)-4-thiazolemethanol to a library of known 2-aminothiazole-containing drugs, we can generate initial hypotheses about its potential targets. For instance, the multi-kinase inhibitor Dasatinib , a blockbuster anticancer drug, features a 2-aminothiazole core.[3][4] While the substituents differ, the core scaffold's ability to form key hydrogen bonds in kinase active sites is a strong starting point for investigation.

Workflow:

  • Database Mining: Screen chemical databases (e.g., PubChem, ChEMBL) for all known 2-aminothiazole derivatives with annotated biological targets.

  • Conformational Analysis: Generate low-energy 3D conformers of 2-(aminomethyl)-4-thiazolemethanol.

  • Pharmacophore Query: Create a pharmacophore model based on the key features of active compounds (e.g., hydrogen bond donors/acceptors, aromatic centers, hydrophobic regions).

  • Virtual Screening: Use this model to query against databases of protein structures to identify potential off-target and on-target interactions.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for ranking potential targets identified through similarity analysis.

Rationale: Docking 2-(aminomethyl)-4-thiazolemethanol into the crystal structures of high-priority targets can reveal plausible binding modes and estimate binding affinity. Targets for which other aminothiazoles have shown potent activity are primary candidates.

High-Priority Target Classes for Initial Docking Studies:

  • Protein Kinases: A primary target class for 2-aminothiazole derivatives.[5]

  • Tubulin: Several thiazole derivatives are known to inhibit tubulin polymerization, a key anticancer mechanism.[3][6]

  • Dihydrofolate Reductase (DHFR): A validated target for antimicrobial agents.[1]

  • 11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1): An enzyme implicated in metabolic syndrome, for which thiazolone inhibitors have been developed.[7][8]

  • Prion Protein (PrPSc): 2-Aminothiazoles have been identified as promising agents for treating prion diseases.[9]

G cluster_0 In Silico Workflow ligand 3D Structure of 2-(aminomethyl)-4-thiazolemethanol dock Molecular Docking Simulation ligand->dock db Protein Target Database (PDB) db->dock analysis Analyze Binding Energy & Pose Scoring dock->analysis results Ranked List of Potential Targets analysis->results

Caption: Workflow for in silico target identification via molecular docking.

Part 2: Experimental Target Deconvolution & Validation

Computational predictions must be validated through rigorous experimentation. A tiered approach, starting with broad screening and moving to specific, mechanism-focused assays, is most efficient.

Phenotypic Screening: Casting a Wide Net

The first step is to determine the compound's biological effect at a cellular level. This provides crucial clues about the therapeutic area to focus on.

Methodology:

  • Antiproliferative Screening: Test the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel). This can reveal selective cytotoxicity and point towards anticancer potential.[3]

  • Antimicrobial Screening: Evaluate the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.[1][10]

  • Anti-inflammatory Assays: Use cell-based assays, such as measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Unbiased Target Identification: Chemical Proteomics

If phenotypic screening reveals a strong, repeatable effect, the next step is to identify the direct molecular target. Affinity-based proteomics is a powerful, unbiased method for this.

Rationale: This technique uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture (cell lysate).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 2-(aminomethyl)-4-thiazolemethanol with a linker arm and a reactive group suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe (structurally similar but inactive) should also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from cells that showed a strong phenotypic response to the compound.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads. Proteins that bind specifically to the compound will be captured.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins that are significantly enriched in the experimental pulldown compared to the control.

G cluster_1 Chemical Proteomics Workflow probe Immobilize Compound on Beads lysate Incubate with Cell Lysate probe->lysate wash Wash Away Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms candidates Identify Enriched Protein Candidates ms->candidates

Caption: Unbiased target identification using affinity-based proteomics.

Target Validation: Confirming Engagement and Function

Once candidate targets are identified, they must be validated to confirm direct binding and functional modulation in a cellular context.

1. Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for confirming target engagement in intact cells. The principle is that a protein becomes more thermally stable when a ligand is bound to it.

Methodology:

  • Treat intact cells with 2-(aminomethyl)-4-thiazolemethanol or a vehicle control.

  • Heat aliquots of the cells across a range of temperatures.

  • Lyse the cells and separate soluble proteins from aggregated, denatured proteins via centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other quantitative methods. A positive result is a "shift" in the melting curve to higher temperatures in the drug-treated samples.

2. Mechanism of Action (MoA) Studies: If the validated target is an enzyme, like a kinase, the next step is to confirm that the compound modulates its downstream signaling pathway.

Example Scenario: If the validated target is a hypothetical kinase, "Kinase X," known to phosphorylate "Substrate Y."

G compound 2-(aminomethyl)- 4-thiazolemethanol kinaseX Kinase X compound->kinaseX Inhibition p_substrateY Phospho-Substrate Y (p-Y) kinaseX->p_substrateY Phosphorylation substrateY Substrate Y substrateY->p_substrateY response Cellular Response (e.g., Apoptosis) p_substrateY->response

Caption: Hypothetical signaling pathway for a kinase target.

Protocol: Western Blot for Pathway Analysis

  • Treat cells with increasing concentrations of 2-(aminomethyl)-4-thiazolemethanol.

  • Prepare cell lysates at various time points.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with antibodies specific for Phospho-Substrate Y (p-Y) and total Kinase X.

  • A dose-dependent decrease in the p-Y signal would confirm that the compound inhibits Kinase X activity in cells.

Part 3: Summary of High-Potential Target Classes and Validation Strategies

Based on extensive literature precedent for the 2-aminothiazole scaffold, the following table summarizes the most promising therapeutic avenues for 2-(aminomethyl)-4-thiazolemethanol.

Potential Target Class Therapeutic Area Rationale & Key Literature Precedent Primary Validation Assays Citations
Protein Kinases OncologyThe 2-aminothiazole scaffold is central to numerous kinase inhibitors, including the FDA-approved drug Dasatinib.In vitro kinase inhibition panel (e.g., KINOMEscan), Western blot for downstream substrate phosphorylation, cell cycle analysis.[3][4][5]
Tubulin OncologyCertain thiazole derivatives have been shown to potently inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.In vitro tubulin polymerization assay, immunofluorescence microscopy to visualize microtubule disruption, flow cytometry for cell cycle analysis.[3][6]
Bacterial Enzymes Infectious DiseaseThe thiazole ring is a key component of antibiotics like penicillin and has been incorporated into novel antibacterial agents targeting various pathways.Minimum Inhibitory Concentration (MIC) testing, bacterial enzyme inhibition assays (e.g., DHFR, β-Ketoacyl-ACP synthase).[6][12]
Prion Protein (PrPSc) Neurodegenerative Disease2-aminothiazole derivatives have been optimized as potent anti-prion compounds with good brain exposure.ScN2a cell-based anti-prion potency assay, pharmacokinetic studies to assess brain-to-plasma ratio.[1][9]
11β-HSD1 Metabolic DiseaseThiazolone derivatives have been identified as inhibitors of 11β-HSD1, an enzyme involved in cortisol regulation and metabolic syndrome.Homogeneous time-resolved fluorescence (HTRF) assay for 11β-HSD1 inhibition, selectivity assays against the 11β-HSD2 isoform.[7][8]
Inflammatory Pathways InflammationThiazole-containing compounds like Meloxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.COX-1/COX-2 inhibition assays, measurement of prostaglandin E2 (PGE2) levels, cytokine release assays in immune cells.[6][11]

Conclusion

While the specific biological activities of 2-(aminomethyl)-4-thiazolemethanol remain to be fully elucidated, its chemical architecture places it firmly within a class of compounds with immense therapeutic potential. The privileged 2-aminothiazole core suggests a high probability of interaction with key regulators of cellular processes, particularly in oncology, infectious disease, and inflammation. The systematic approach detailed in this guide—beginning with computational prediction, progressing through unbiased phenotypic and proteomic screening, and culminating in rigorous target validation—provides a clear and effective strategy to define its mechanism of action. By following this roadmap, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this promising molecule.

References

  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • PMC. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • IOPscience. (2024, December 26). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Available from: [Link]

  • ResearchGate. (2023, January). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Available from: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • PMC. (n.d.). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]

  • PubMed. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

  • OUCI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,.... Available from: [Link]

  • PubMed. (2019, June 15). Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies. Available from: [Link]

  • ResearchGate. (2010, August 12). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available from: [Link]

  • Google Patents. (n.d.). CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride.
  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]

  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • MDPI. (2021, August 10). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Available from: [Link]

  • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available from: [Link]

Sources

Foundational

A Technical Guide to 4-Thiazolemethanol, 2-(aminomethyl)- in Drug Discovery: A Versatile Scaffold for Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. This guide focuses on a part...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Thiazolemethanol, 2-(aminomethyl)- (CAS 176963-33-2). We will delve into its significance as a privileged scaffold, detailing its synthesis, reactivity, and diverse applications in the development of novel therapeutic agents. This document serves as a comprehensive resource for researchers aiming to leverage this versatile molecule in their drug discovery programs, providing both theoretical grounding and practical, actionable protocols.

Part 1: The Thiazole Core: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, making it a "privileged scaffold".[2] This means that the thiazole core is a molecular framework that can be decorated with different functional groups to create a library of compounds capable of binding to a wide range of biological targets with high affinity.

Clinically relevant drugs containing the thiazole nucleus span a wide array of therapeutic areas, including:

  • Anticancer agents: Dasatinib and Dabrafenib are examples of kinase inhibitors that feature a thiazole ring.[3][4]

  • Antibiotics: The thiazole moiety is a key component of the penicillin family of antibiotics.[3][5]

  • Anti-inflammatory drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), incorporates a thiazole structure.[5][6]

The subject of this guide, 4-Thiazolemethanol, 2-(aminomethyl)-, presents two key points of diversification: a primary amine and a primary alcohol. This bifunctionality allows for a wide range of chemical modifications, making it an exceptionally valuable starting material for combinatorial chemistry and the generation of diverse compound libraries.

Part 2: Synthesis and Reactivity of 4-Thiazolemethanol, 2-(aminomethyl)-

The strategic synthesis of 4-Thiazolemethanol, 2-(aminomethyl)- is crucial for its application in drug discovery. While multiple synthetic routes to thiazole derivatives exist, the Hantzsch thiazole synthesis remains a widely utilized and adaptable method.[2]

Conceptual Synthetic Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis generally involves the condensation of an α-haloketone with a thioamide.[2] For the specific synthesis of 4-Thiazolemethanol, 2-(aminomethyl)-, a protected aminothioacetamide and a suitable 1,3-dihalo-2-propanone derivative would be key starting materials.

Hantzsch_Synthesis_Concept start1 Protected Aminothioacetamide intermediate Cyclocondensation start1->intermediate start2 1,3-Dihalo-2-propanone Derivative start2->intermediate product Protected 4-Halomethyl-2-aminomethylthiazole intermediate->product Forms thiazole ring hydrolysis Hydrolysis/Nucleophilic Substitution product->hydrolysis final_product 4-Thiazolemethanol, 2-(aminomethyl)- hydrolysis->final_product Unveils alcohol and amine

Caption: Conceptual workflow for the Hantzsch synthesis of 4-Thiazolemethanol, 2-(aminomethyl)-.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of 4-halomethylthiazoles, which are key intermediates for 4-Thiazolemethanol, 2-(aminomethyl)-. This protocol is adapted from established methodologies.[7]

Step 1: Synthesis of 4-Chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline

  • Reaction Setup: In a suitable reaction vessel, combine a thioamide, such as N,N-dimethyl-2-aminoethanethioamide, with a dihalopropanone, for example, 1,3-dichloro-2-propanone, in a haloalkane solvent like 1,2-dichloroethane.

  • Base Addition: Add an alkali metal bicarbonate, such as sodium bicarbonate, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours.

  • Workup and Isolation: Filter the reaction mixture to remove inorganic salts. The filtrate contains the hydroxythiazoline intermediate. This intermediate can be purified by crystallization from a suitable solvent system like methanol/ethyl acetate.[7]

Step 2: Dehydration to form 4-Chloromethyl-2-dimethylaminomethylthiazole

  • Reagent Preparation: Dissolve the isolated 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline in 1,2-dichloroethane.

  • Dehydrating Agent: Slowly add a solution of a dehydrating agent, such as sulfuryl chloride or phosphorus pentachloride, in 1,2-dichloroethane to the reaction mixture, maintaining the temperature between 17-25°C.[7]

  • Reaction Monitoring: Stir the reaction for several hours and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Product Isolation: Upon completion, the product can be isolated by filtration and washed with the solvent to yield the desired 4-chloromethylthiazole derivative.[7]

Step 3: Conversion to 4-Thiazolemethanol, 2-(aminomethyl)-

The final step would involve nucleophilic substitution of the chloromethyl group with a hydroxide source, followed by deprotection of the amine (if a protecting group was used) to yield the target molecule.

Reactivity and Derivatization

The two primary functional groups of 4-Thiazolemethanol, 2-(aminomethyl)- offer orthogonal reactivity, allowing for selective modification.

  • The Aminomethyl Group: This primary amine is a versatile handle for a variety of chemical transformations, including:

    • Amide bond formation: Coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form amides. This is a cornerstone of medicinal chemistry for introducing diverse side chains.[8]

    • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • The Methanol Group: The primary alcohol can be:

    • Oxidized: to the corresponding aldehyde or carboxylic acid, providing further functional handles.

    • Esterified: with carboxylic acids.

    • Etherified: to introduce a variety of alkyl or aryl groups.

This dual reactivity allows for the construction of complex molecules with diverse pharmacophores.

Derivatization_Workflow cluster_amine Amine Modifications cluster_alcohol Alcohol Modifications start 4-Thiazolemethanol, 2-(aminomethyl)- amine_mod Amide Formation Reductive Amination Sulfonamide Synthesis start->amine_mod React at NH2 alcohol_mod Oxidation Esterification Etherification start->alcohol_mod React at CH2OH library Diverse Compound Library amine_mod->library alcohol_mod->library

Caption: Derivatization strategies for 4-Thiazolemethanol, 2-(aminomethyl)-.

Part 3: Applications in Drug Discovery

The versatility of the 2-aminothiazole scaffold, and by extension, derivatives of 4-Thiazolemethanol, 2-(aminomethyl)-, has led to its exploration in a wide range of therapeutic areas.[9]

Anticancer Activity

Thiazole-containing compounds are known to inhibit various biological targets implicated in cancer, such as protein kinases and microtubule polymerization.[10] Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancer.[11] The ability to introduce diverse substituents onto the 4-Thiazolemethanol, 2-(aminomethyl)- core allows for the fine-tuning of activity against specific cancer targets. For instance, conjugation with amino acids has been shown to produce hybrid molecules with enhanced cytotoxic activity.

Thiazole Derivative Class Example Target Cancer Type Reference
2-AminothiazolesKinasesBreast, Lung, Colon
Thiazole-Amino Acid ConjugatesVariousLung, Cervical, Breast
4-Aryl-N-arylcarbonyl-2-aminothiazolesHec1/Nek2General[11]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Thiazole derivatives have been systematically synthesized and evaluated as antimicrobial agents against resilient strains of bacteria and fungi. The 2-aminothiazole moiety is a key pharmacophore in this area.[12] By modifying the 4-Thiazolemethanol, 2-(aminomethyl)- scaffold, it is possible to develop compounds with potent activity against pathogens like Staphylococcus aureus and Escherichia coli.[3][13]

Pathogen Example Thiazole Derivative Activity Reference
Staphylococcus aureusPhenylthiazole-2(3H)-thione derivativeMIC 3.125 µg/mL[3]
Escherichia coliN-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amineMIC 6.25 µg/mL[13]
Candida albicansSulfathiazole derivativesAntifungal[5]
Anti-inflammatory and Other Activities

The thiazole nucleus is also present in compounds with anti-inflammatory, anticonvulsant, and antiviral properties.[5] For example, 2-aminothiazole derivatives have been investigated for their anti-inflammatory effects, with some compounds showing activity comparable to standard drugs like dexamethasone.[6] The structural diversity that can be achieved starting from 4-Thiazolemethanol, 2-(aminomethyl)- makes it a promising platform for developing novel agents in these and other therapeutic areas.

Part 4: Future Perspectives and Conclusion

4-Thiazolemethanol, 2-(aminomethyl)- is a highly valuable, yet perhaps underutilized, building block in the arsenal of the medicinal chemist. Its bifunctional nature provides a flexible platform for generating diverse libraries of compounds for high-throughput screening and lead optimization. The established biological significance of the 2-aminothiazole core in oncology, infectious diseases, and inflammation provides a strong rationale for the continued exploration of derivatives of this scaffold.

Future research should focus on:

  • Novel Synthetic Methodologies: Developing more efficient and greener synthetic routes to 4-Thiazolemethanol, 2-(aminomethyl)- and its analogues.

  • Combinatorial Chemistry: Utilizing this scaffold in combinatorial library synthesis to explore a wider chemical space.

  • Structure-Based Drug Design: Employing computational methods to design derivatives with improved potency and selectivity for specific biological targets.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF.
  • Thiazole based compounds: Significance and symbolism.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
  • US4468517A - Synthesis of thiazoles - Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org.
  • 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities | Request PDF - ResearchGate.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC - NIH.
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed.
  • (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole - Amanote Research.

Sources

Exploratory

2-(aminomethyl)-4-thiazolemethanol as a heterocyclic building block

A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry[1] Executive Summary 2-(Aminomethyl)-4-thiazolemethanol (CAS: 169158-53-6 for free base; 1607315-13-8 for dihydrochloride) represents a high-value "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry[1]

Executive Summary

2-(Aminomethyl)-4-thiazolemethanol (CAS: 169158-53-6 for free base; 1607315-13-8 for dihydrochloride) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple aminothiazoles, this molecule features a C2-aminomethyl and C4-hydroxymethyl substitution pattern, rendering it a unique bifunctional linker.[1]

This configuration allows for orthogonal functionalization—the basic primary amine and the nucleophilic primary alcohol can be independently derivatized. This versatility makes it an ideal spacer for PROTACs (Proteolysis Targeting Chimeras), fragment-based drug discovery (FBDD), and the synthesis of peptidomimetics similar to the HIV protease inhibitor Ritonavir.

Section 1: Structural Analysis & Pharmacophore Properties[1]

The thiazole ring is bioisosteric to pyridine and imidazole but offers distinct electronic properties due to the sulfur atom's lipophilicity and the ring's aromaticity.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₅H₈N₂OSLow MW (144.19 g/mol ) fits "Rule of 3" for fragments.[1]
pKa (Thiazole N) ~2.5Weakly basic; remains unprotonated at physiological pH.[1]
pKa (Aminomethyl) ~8.8 - 9.5Protonated at physiological pH; good for solubility.[1]
H-Bond Donors 2 (NH₂, OH)Critical for active site binding.[1]
H-Bond Acceptors 3 (N, O, S)Versatile interaction points.[1]
LogP ~ -0.5 (Est.)[1]High water solubility (Polar Surface Area ~68 Ų).[1]

Structural Insight: The distance between the amine nitrogen and the hydroxyl oxygen is rigidly defined by the thiazole core (~5–6 Å), providing a "molecular ruler" effect that is superior to flexible alkyl chains for positioning pharmacophores.

Section 2: Synthetic Access (Upstream)[1]

While direct condensation is possible, the most robust industrial route utilizes a Hantzsch Thiazole Synthesis followed by reduction. This approach avoids the polymerization often seen when using unstable halo-hydroxy ketones.[1]

Validated Synthetic Protocol: The "Ester-Reduction" Route[1]

Reaction Overview:

  • Thioamide Formation: Conversion of N-Boc-glycine nitrile to the thioamide.[1]

  • Hantzsch Cyclization: Reaction with ethyl 4-chloroacetoacetate.[1]

  • Reduction: Selective reduction of the ester to the alcohol.

  • Deprotection: Removal of the Boc group.

Step-by-Step Methodology:

  • Cyclization (Hantzsch):

    • Reagents: N-Boc-glycine thioamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Ethanol (anhydrous).[1]

    • Procedure: Dissolve thioamide in ethanol. Add ethyl 4-chloroacetoacetate dropwise.[1] Reflux for 4–6 hours.

    • Observation: The solution typically darkens. TLC will show the disappearance of the thioamide.

    • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with EtOAc.

    • Product: Ethyl 2-(N-Boc-aminomethyl)-4-thiazolecarboxylate.[1]

  • Reduction (Ester to Alcohol):

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or NaBH₄/CaCl₂.[1]

    • Condition: THF, 0°C to RT, under N₂ atmosphere.

    • Critical Note: The N-Boc group is stable to LiAlH₄ under controlled conditions (0°C), but the ester reduces rapidly.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Stir the N-Boc alcohol in HCl/Dioxane for 1 hour.

    • Isolation: The product precipitates as the dihydrochloride salt. Filter and wash with diethyl ether.

Visualization: Synthetic Pathway

SynthesisPath Start N-Boc-Glycine Thioamide Inter1 Intermediate: Thiazole Ester Start->Inter1 Hantzsch Cyclization (EtOH, Reflux) Reagent Ethyl 4-chloro acetoacetate Reagent->Inter1 Inter2 Intermediate: N-Boc Alcohol Inter1->Inter2 Reduction (LiAlH4, THF, 0°C) Final 2-(Aminomethyl)-4- thiazolemethanol (HCl) Inter2->Final Deprotection (4M HCl/Dioxane)

Figure 1: Validated synthetic route via Hantzsch cyclization and ester reduction.

Section 3: Synthetic Utility (Downstream)[1]

The bifunctional nature of 2-(aminomethyl)-4-thiazolemethanol allows for Orthogonal Functionalization . The key is exploiting the nucleophilicity difference between the aliphatic amine and the primary alcohol.

Strategy A: Amine-First Functionalization

The amine is significantly more nucleophilic.[1]

  • Acylation/Sulfonylation: Reacts selectively with acid chlorides or sulfonyl chlorides at 0°C in DCM (with Et₃N) to form amides/sulfonamides without affecting the alcohol.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form secondary amines.

Strategy B: Alcohol-First Functionalization

Requires protection of the amine (if not already protected from synthesis).[1]

  • Activation: Convert -OH to a leaving group (Mesylate/Tosylate) or Halide (SOCl₂) to allow Sₙ2 displacement.[1]

  • Oxidation: MnO₂ selectively oxidizes the benzylic-like alcohol to the aldehyde (formylthiazole), a precursor for Horner-Wadsworth-Emmons reactions.[1]

Visualization: Divergent Reactivity

Reactivity cluster_N N-Terminus Reactions cluster_O O-Terminus Reactions Core 2-(Aminomethyl)-4- thiazolemethanol Amide Peptidomimetics (Amide Coupling) Core->Amide R-COCl / EDC SecAmine Secondary Amines (Reductive Amination) Core->SecAmine R-CHO / NaBH(OAc)3 Aldehyde Thiazole-4-carbaldehyde (MnO2 Oxidation) Core->Aldehyde Selective Oxidation Halide 4-(Chloromethyl)thiazole (SOCl2) Core->Halide Activation

Figure 2: Divergent synthetic utility allowing selective derivatization of N- and O-termini.[1]

Section 4: Handling, Stability & Safety (E-E-A-T)

1. Stability Profile:

  • Oxidation: The hydroxymethyl group at position 4 is susceptible to air oxidation over long periods, forming the aldehyde. Storage: Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The HCl salt is highly hygroscopic. It must be weighed quickly or in a glovebox.

  • Dimerization: Free base solutions can slowly dimerize via intermolecular condensation if heated without a nucleophile partner.

2. Metabolic Liability (Toxicophore Warning): Researchers must be aware that while thiazoles are common, the 2-aminothiazole moiety (structurally related, though this molecule is an aminomethyl thiazole) is a known structural alert for idiosyncratic toxicity due to metabolic activation (epoxidation of the C4-C5 double bond).[1][2][3]

  • Mitigation: The presence of the hydroxymethyl group at C4 and the methylene spacer at C2 reduces this risk compared to bare 2-aminothiazoles, but metabolic stability assays (microsomal stability) are mandatory early in the design process [1].

References
  • Jakopin, Ž. (2020).[3] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 330, 109244. Link[1][3]

  • Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols (Thiazolreihe I)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.[1] (Foundational Chemistry).[1]

  • Kempf, D. J., et al. (1996). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease."[1] Journal of Medicinal Chemistry, 39(5), 992-994.[1] (Contextual grounding for thiazole pharmacophores). Link[1]

  • Bramley, S. E., et al. (1987).[5] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[5] Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Thiazolemethanol, 2-(aminomethyl)- from simple precursors

Application Note & Protocol Topic: A Robust and Scalable Synthesis of 2-(Aminomethyl)-4-thiazolemethanol from Simple Precursors Audience: Researchers, scientists, and drug development professionals. Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 2-(Aminomethyl)-4-thiazolemethanol from Simple Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed, multi-step synthetic protocol for the preparation of 2-(aminomethyl)-4-thiazolemethanol, a key heterocyclic building block in medicinal chemistry. The synthesis is designed for reliability and scalability, starting from readily available commercial precursors. The core of the strategy involves the construction of the thiazole heterocycle via the Hantzsch synthesis, employing a phthalimide protecting group for the amine functionality. Subsequent functional group interconversions yield the final product. This document offers comprehensive, step-by-step experimental procedures, explanations for methodological choices, quantitative data summaries, and safety considerations to ensure successful replication and adaptation in a research or process development setting.

Introduction

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1][2][3] The specific bifunctional structure of 2-(aminomethyl)-4-thiazolemethanol makes it a highly valuable intermediate, notably in the synthesis of histamine H₂ receptor antagonists like Famotidine.[4][5][6] The presence of both a primary amine and a primary alcohol offers two distinct points for further chemical elaboration, enabling its incorporation into a wide array of complex target molecules.

Synthesizing this intermediate presents a classic challenge in heterocyclic chemistry: the need for orthogonal protecting group strategies to manage the reactive amine and hydroxyl functionalities during the formation of the thiazole core. A direct synthesis is often complicated by side reactions and low yields. This guide outlines a robust, four-step pathway that addresses these challenges through a logical sequence of protection, ring formation, functional group modification, and deprotection.

Overview of the Synthetic Strategy

The chosen synthetic pathway is based on a protected-amine approach, which ensures high efficiency and minimizes competing side reactions. The strategy can be divided into four principal stages:

  • Amine Protection & Thioamide Formation: Glycine, the simplest amino acid, serves as the foundational precursor. Its amino group is first protected using a phthalimide group, a robust and reliable choice for primary amines. The resulting carboxylic acid is converted to a primary amide and subsequently thionated using Lawesson's reagent to yield the key thioamide intermediate.

  • Hantzsch Thiazole Synthesis: The cornerstone of this process is the Hantzsch reaction, where the synthesized thioamide undergoes cyclocondensation with 1,3-dichloro-2-propanone to construct the thiazole ring, yielding a 4-(chloromethyl)thiazole derivative.[7][8]

  • Hydroxymethyl Group Installation: The 4-(chloromethyl) group is converted to the target 4-(hydroxymethyl) group via a two-step nucleophilic substitution sequence involving an acetate intermediate, which provides a cleaner conversion than direct hydrolysis.

  • Amine Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine hydrate, liberating the primary amine to afford the final product, 2-(aminomethyl)-4-thiazolemethanol.

Logical Workflow Diagram

G cluster_0 Stage 1: Thioamide Preparation cluster_1 Stage 2: Hantzsch Synthesis cluster_2 Stage 3: Hydroxyl Installation cluster_3 Stage 4: Deprotection A Glycine B N-Phthaloylglycine A->B Phthalic Anhydride C N-Phthaloylglycinamide B->C 1. SOCl2 2. NH4OH D 2-Phthalimidoethanethioamide C->D Lawesson's Reagent E 2-(Phthalimidomethyl)-4-(chloromethyl)thiazole D->E 1,3-Dichloro-2-propanone F 2-(Phthalimidomethyl)-4-(acetoxymethyl)thiazole E->F Potassium Acetate G 2-(Phthalimidomethyl)-4-(hydroxymethyl)thiazole F->G Base Hydrolysis H 2-(Aminomethyl)-4-thiazolemethanol G->H Hydrazine Hydrate

Caption: Overall synthetic workflow from glycine to the target molecule.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Phthalimidoethanethioamide

This three-part step converts glycine into the necessary thioamide precursor for the Hantzsch cyclization.

Part 1a: N-Phthaloylglycine

  • Principle: The primary amine of glycine is protected by reaction with phthalic anhydride to form a stable phthalimide, preventing its interference in subsequent reactions.

  • Procedure:

    • Combine glycine (75 g, 1.0 mol) and phthalic anhydride (148 g, 1.0 mol) in a 1 L round-bottom flask.

    • Heat the mixture in an oil bath to 180-185 °C. The solids will melt to form a clear liquid.

    • Maintain this temperature for 30 minutes.

    • Allow the mixture to cool to approximately 100 °C, at which point it will solidify.

    • Add 300 mL of hot water and break up the solid.

    • Cool the mixture in an ice bath, collect the solid by vacuum filtration, and wash with cold water.

    • Recrystallize the crude product from ethanol/water to yield N-phthaloylglycine as a white crystalline solid.

Part 1b: N-Phthaloylglycinamide

  • Principle: The carboxylic acid is converted to a more reactive acid chloride, which readily reacts with ammonia to form the primary amide.

  • Procedure:

    • In a 1 L flask, suspend N-phthaloylglycine (102.5 g, 0.5 mol) in 300 mL of chloroform.

    • Carefully add thionyl chloride (55 mL, 0.75 mol) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours, during which the solid will dissolve.

    • Cool the reaction mixture and slowly pour it into 500 mL of concentrated ammonium hydroxide cooled in an ice bath.

    • Stir vigorously for 30 minutes.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

Part 1c: 2-Phthalimidoethanethioamide

  • Principle: The oxygen atom of the amide is exchanged for a sulfur atom using Lawesson's reagent, a standard thionating agent, to produce the required thioamide.[9]

  • Procedure:

    • Suspend N-phthaloylglycinamide (101 g, 0.5 mol) in 500 mL of dry tetrahydrofuran (THF).

    • Add Lawesson's reagent (111 g, 0.275 mol, 0.55 eq) portion-wise over 15 minutes.

    • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

    • Cool the mixture, remove the solvent under reduced pressure.

    • Purify the resulting yellow solid by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-phthalimidoethanethioamide.

Step 2: Hantzsch Synthesis of 2-(Phthalimidomethyl)-4-(chloromethyl)thiazole
  • Principle: This is the key ring-forming step. The thioamide acts as a nucleophile, attacking the carbonyl of 1,3-dichloro-2-propanone, followed by cyclization and dehydration to form the aromatic thiazole ring.[7]

  • Procedure:

    • Dissolve 2-phthalimidoethanethioamide (43.6 g, 0.2 mol) in 400 mL of absolute ethanol in a 1 L flask.

    • Add 1,3-dichloro-2-propanone (25.4 g, 0.2 mol) to the solution.

    • Heat the mixture to reflux for 6 hours. A precipitate will form as the reaction progresses.

    • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).

    • Dry the product under vacuum to obtain 2-(phthalimidomethyl)-4-(chloromethyl)thiazole as its hydrochloride salt.

Step 3: Synthesis of 2-(Phthalimidomethyl)-4-(hydroxymethyl)thiazole
  • Principle: The reactive 4-(chloromethyl) group is converted to the more stable 4-(hydroxymethyl) group. An acetate displacement followed by hydrolysis is employed to avoid potential side reactions associated with direct hydrolysis.

  • Procedure:

    • Suspend 2-(phthalimidomethyl)-4-(chloromethyl)thiazole hydrochloride (49.5 g, 0.15 mol) and potassium acetate (29.4 g, 0.3 mol) in 300 mL of glacial acetic acid.

    • Heat the mixture to 100 °C for 5 hours.

    • Cool the reaction and pour it into 1 L of ice water.

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to get the crude acetate intermediate.

    • Dissolve the crude acetate in 300 mL of methanol. Add a solution of potassium carbonate (41.4 g, 0.3 mol) in 50 mL of water.

    • Stir at room temperature for 3 hours.

    • Remove the methanol under reduced pressure.

    • Add 200 mL of water and extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the product, which can be purified by recrystallization from ethyl acetate/hexanes.

Step 4: Deprotection to 2-(Aminomethyl)-4-thiazolemethanol
  • Principle: The phthalimide protecting group is cleaved using hydrazine hydrate in the classic Ing-Manske procedure. Hydrazine attacks the imide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and releasing the desired primary amine.

  • Procedure:

    • Dissolve 2-(phthalimidomethyl)-4-(hydroxymethyl)thiazole (27.4 g, 0.1 mol) in 400 mL of ethanol in a 1 L flask.

    • Heat the solution to reflux and add hydrazine hydrate (10 mL, ~0.2 mol) dropwise.

    • A voluminous white precipitate (phthalhydrazide) will form. Continue refluxing for 2 hours.

    • Cool the mixture to room temperature and filter to remove the precipitate. Wash the solid with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous oil.

    • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt (by dissolving in ether and bubbling dry HCl gas) followed by recrystallization to obtain 2-(aminomethyl)-4-thiazolemethanol as a stable solid.

Quantitative Data Summary

StepProduct NameStarting Material (mol)Typical Yield (%)Molecular Weight ( g/mol )Physical Form
12-Phthalimidoethanethioamide0.570-80220.27Yellow Solid
22-(Phthalimidomethyl)-4-(chloromethyl)thiazole·HCl0.285-95331.21Off-white Solid
32-(Phthalimidomethyl)-4-(hydroxymethyl)thiazole0.1580-90274.29White Crystalline Solid
42-(Aminomethyl)-4-thiazolemethanol0.175-85144.19Viscous Oil/Solid

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with acid-resistant gloves and face shield.

  • 1,3-Dichloro-2-propanone: Lachrymatory and toxic. Avoid inhalation and skin contact.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use extreme caution and handle only in a fume hood with appropriate PPE.

  • Lawesson's Reagent: Strong, unpleasant odor. Handle in a well-ventilated fume hood.

References

  • U.S. Patent 4,468,517, "Synthesis of thiazoles," issued August 28, 1984. [URL: https://patents.google.
  • Nagaraju, K., et al. (2018). "Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides." SynOpen, 2(2), 145–149. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0036-1591910]
  • BenchChem (2025). "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Technical Guides. [URL: https://www.benchchem.com/product/b1134]
  • Chinese Patent CN104370851A, "Synthesis method of 2-aminomethyl-thiazole hydrochloride," issued February 25, 2015. [URL: https://patents.google.
  • Chinese Patent CN103664819A, "Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate," issued March 26, 2014. [URL: https://patents.google.
  • ChemicalBook. "2-AMINO-4-(P-TOLYL)THIAZOLE synthesis." [URL: https://www.chemicalbook.com/synthesis/product_cas_2103-99-3.htm]
  • Murata, K., & Ikehata, H. (1952). "Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole." Bulletin of the Chemical Society of Japan, 25(5), 352-354. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/25/5/25_5_352/_article]
  • Organic Chemistry Portal. "Thiazole synthesis." [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • El-Sayed, N. N. E., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 26(5), 1461. [URL: https://www.mdpi.com/1420-3049/26/5/1461]
  • U.S. Patent 5,068,405, "Famotidine intermediates and their preparation," issued November 26, 1991. [URL: https://patents.google.
  • Chinese Patent CN102079732B, "Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof," issued June 1, 2011. [URL: https://patents.google.
  • U.S. Patent 5,021,582, "Famotidine polymorphic forms and their preparation process," issued June 4, 1991. [URL: https://patents.google.
  • USP Store. "Famotidine Related Compound F (25 mg)." [URL: https://store.usp.org/product/1269265]
  • precisionFDA. "FAMOTIDINE." [URL: https://precision.fda.gov/unii/5QZO15J2Z8]
  • Der Pharma Chemica. (2011). "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, 3(6), 423-428. [URL: https://www.derpharmachemica.
  • Zhang, L., et al. (2013). "Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development." Bioorganic & Medicinal Chemistry Letters, 23(10), 2914-2918. [URL: https://pubmed.ncbi.nlm.nih.gov/23582312/]
  • Wang, J.-R., et al. (2019). "Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal." Molecules, 24(14), 2596. [URL: https://www.mdpi.com/1420-3049/24/14/2596]

Sources

Application

Application Notes & Protocols: The Hantzsch Thiazole Synthesis for 2-Aminothiazole Derivatives

Introduction: The Privileged 2-Aminothiazole Scaffold The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry and drug discovery.[1][2] This heterocyclic scaffold is present in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry and drug discovery.[1][2] This heterocyclic scaffold is present in a multitude of clinically approved drugs and biologically active compounds, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring and is particularly effective for preparing 2-aminothiazole derivatives.[1][6] The classical reaction involves a cyclocondensation between an α-halocarbonyl compound and a thiourea derivative, offering a straightforward, robust, and adaptable route to this vital chemical moiety.[7][8] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical insights for researchers aiming to leverage this powerful synthesis in their work.

Reaction Mechanism: A Stepwise Elucidation

The Hantzsch synthesis of 2-aminothiazoles is a well-established process that proceeds through three key mechanistic steps: nucleophilic attack, intramolecular cyclization, and dehydration.[1] Understanding this sequence is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This step displaces the halide ion and forms an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an internal nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a five-membered cyclic intermediate, a 2-amino-4-hydroxy-4,5-dihydrothiazole derivative.

  • Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the cyclic intermediate. This dehydration step results in the formation of a stable aromatic C=C double bond, yielding the final 2-aminothiazole product.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate (Isothiouronium Salt) Reactants->Intermediate1  Nucleophilic Attack (S-Alkylation) Intermediate2 Cyclized Intermediate (Hydroxydihydrothiazole) Intermediate1->Intermediate2  Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product  Dehydration (-H₂O)

Mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols & Workflow

The versatility of the Hantzsch synthesis allows for several procedural variations. Below are detailed protocols for a conventional solution-phase synthesis and a more modern, efficient one-pot approach.

General Experimental Workflow

The overall process, from reaction setup to final characterization, follows a logical progression. Proper execution of each step is critical for achieving high purity and yield.

Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Heating & Reflux (Monitor by TLC) Setup->Reaction Workup 3. Work-up (Cooling, Neutralization, Extraction) Reaction->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 5. Characterization (NMR, MS, etc.) Purification->Characterization

General experimental workflow for Hantzsch synthesis.
Protocol 1: Conventional Synthesis of 4-Aryl-2-aminothiazole in Solution

This protocol details a classic approach using an α-bromoacetophenone and thiourea in ethanol, a method widely cited for its reliability.[1]

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol, 1.0 eq)

  • Thiourea (1.2 mmol, 1.2 eq)

  • Ethanol (10-15 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Reagent Addition: To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

    • Rationale: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone.

  • Solvent Addition: Add 10 mL of ethanol to the flask. Ethanol is a common solvent choice as it effectively dissolves both reactants and is suitable for reflux conditions.[1]

  • Reaction: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the α-bromoacetophenone spot indicates reaction completion.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate as a solid upon cooling.

  • Isolation:

    • If a precipitate forms, collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[9]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-aryl-2-aminothiazole derivative.[1]

Protocol 2: Facile One-Pot Synthesis from Aromatic Ketones

This modern protocol avoids the isolation of the lachrymatory α-haloketone intermediate by performing an in-situ α-bromination followed by cyclization. Copper(II) bromide is used as an efficient brominating agent.[10]

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol, 1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.2 mmol, 2.2 eq)

  • Thiourea or N-substituted thiourea (1.2 mmol, 1.2 eq)

  • Acetonitrile (CH₃CN) (10 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Bromination: In a 50 mL round-bottom flask, combine the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.2 mmol). Add 10 mL of acetonitrile.

    • Rationale: CuBr₂ serves as both a bromine source and a Lewis acid catalyst for the enolization of the ketone, facilitating α-bromination.[10]

  • Reaction (Step 1): Attach a reflux condenser and heat the mixture to reflux. The reaction will turn from a green suspension to a colorless solution as the Cu(II) is reduced to Cu(I) bromide, indicating the formation of the α-bromo ketone. This step typically takes 1-2 hours. Monitor by TLC.

  • Cyclization (Step 2): After the formation of the α-bromo intermediate is confirmed, add thiourea (1.2 mmol) directly to the reaction mixture.

  • Reaction (Step 2): Continue to reflux the mixture for an additional 2-4 hours until the cyclization is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: Neutralization quenches any remaining acid and aids in the precipitation or extraction of the product.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[1]

Scope and Data

The Hantzsch synthesis is highly versatile, accommodating a wide range of substituents on both the α-halocarbonyl and thiourea components. This flexibility allows for the creation of diverse libraries of 2-aminothiazole derivatives for screening in drug discovery programs.[4][10]

α-Halocarbonyl Substrate (R¹)Thiourea Substrate (R²)Product (4-R¹, N²-R²-2-aminothiazole)Typical Yield (%)
4-Methoxy-α-bromoacetophenoneThiourea4-(4-Methoxyphenyl)thiazol-2-amine85-95%[10]
4-Fluoro-α-bromoacetophenoneThiourea4-(4-Fluorophenyl)thiazol-2-amine80-90%[10]
2-Bromo-1-(naphthalen-2-yl)ethanoneThiourea4-(Naphthalen-2-yl)thiazol-2-amine~82%[10]
Ethyl bromopyruvateThioureaEthyl 2-aminothiazole-4-carboxylate80-90%[11]
2-Bromo-1-(pyridin-2-yl)ethanone1-(2-Methoxyphenyl)thioureaN-(2-Methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine~70-80%[12]
ChloroacetaldehydeThiourea2-Aminothiazole~75-85%[9]

Yields are representative and can vary based on specific reaction conditions and purification methods.

References

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Using 2-(aminomethyl)-4-thiazolemethanol in solid-phase organic synthesis

An Application Guide to Solid-Phase Synthesis Utilizing 2-(Aminomethyl)-4-thiazolemethanol As a versatile bifunctional scaffold, 2-(aminomethyl)-4-thiazolemethanol presents a unique opportunity for the construction of di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Synthesis Utilizing 2-(Aminomethyl)-4-thiazolemethanol

As a versatile bifunctional scaffold, 2-(aminomethyl)-4-thiazolemethanol presents a unique opportunity for the construction of diverse molecular libraries. The thiazole ring is a privileged structure in medicinal chemistry, found at the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its ability to act as a bioisostere for amide bonds, coupled with its aromatic nature and hydrogen bonding capabilities, makes it a highly sought-after component in drug design.[1] This guide provides a detailed framework for leveraging 2-(aminomethyl)-4-thiazolemethanol in solid-phase organic synthesis (SPOS), a powerful technique that simplifies purification and enables high-throughput library generation.[3][4][5]

This document is designed for researchers and drug development professionals, offering both strategic insights and detailed experimental protocols for the effective use of this valuable building block.

I. Strategic Design: The Principle of Orthogonal Protection

The primary challenge and opportunity in using 2-(aminomethyl)-4-thiazolemethanol lies in its two reactive sites: a primary amine and a primary alcohol. To achieve selective functionalization, an orthogonal protection strategy is paramount. This involves masking each functional group with protecting groups that can be removed under distinct chemical conditions, allowing one site to be modified while the other remains inert.

A common and effective strategy involves:

  • Amine Protection: Utilizing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

  • Alcohol Protection: Employing an acid-labile group such as trityl (Trt), 4-methoxytrityl (Mmt), or a silyl ether (e.g., TBDMS).

This scheme allows for the immobilization of the building block onto an acid-labile resin via its alcohol, followed by the removal of the Fmoc group with a base to expose the amine for subsequent diversification reactions, such as amide bond formation.

General Synthetic Workflow

The overall process can be visualized as a multi-stage workflow, starting from the protected monomer and culminating in the purified, diversified final product.

G cluster_prep Phase 1: Preparation cluster_spos Phase 2: Solid-Phase Synthesis cluster_final Phase 3: Cleavage & Purification A Orthogonally Protected 2-(aminomethyl)-4-thiazolemethanol B Select & Swell Resin (e.g., 2-CTC Resin) A->B C Immobilize Building Block (Anchoring via -OH) B->C D Fmoc-Deprotection of Amine C->D E On-Resin Diversification (e.g., Acylation) D->E F Wash & Dry Resin E->F G Cleavage from Resin (TFA Cocktail) F->G H Purification & Characterization (HPLC, MS) G->H G Resin_Bound Resin-Bound Thiazole (Fmoc-NH-R) Free_Amine Resin-Bound Thiazole (H2N-R) Resin_Bound->Free_Amine 20% Piperidine/DMF Coupled_Product Diversified Product (R'-CO-NH-R) Free_Amine->Coupled_Product R'-COOH, HBTU, DIPEA Final_Product Cleaved Final Product Coupled_Product->Final_Product TFA/TIS/H2O

Caption: Key on-resin chemical transformations.

Protocol 3: Cleavage and Product Isolation

This final protocol releases the synthesized molecule from the solid support.

Rationale: A cleavage cocktail containing a strong acid (TFA) is used to break the acid-labile linker to the resin and remove any acid-labile side-chain protecting groups (like the O-Trt group). Scavengers such as triisopropylsilane (TIS) and water are crucial to trap reactive carbocations generated during cleavage, preventing side reactions with the product. [6] Step-by-Step Methodology:

  • Resin Preparation: Place the dry, final resin (approx. 100 mg) in a reaction vessel.

  • Cleavage Cocktail Addition: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Add this cocktail (2-3 mL) to the resin.

  • Cleavage Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10 mL). The resin can be washed with a small amount of neat TFA to ensure complete product recovery.

  • Precipitation: The product should precipitate in the cold ether. Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the tube, decant the ether, and wash the solid pellet with more cold ether (2x).

  • Drying and Characterization: Dry the crude product under vacuum. Characterize the product for purity and identity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Further purification can be performed using preparative HPLC if necessary.

IV. Conclusion

The use of 2-(aminomethyl)-4-thiazolemethanol in solid-phase synthesis provides a robust and efficient avenue for the creation of novel, drug-like molecules. By employing a sound orthogonal protection strategy and standardized SPOS protocols, researchers can rapidly generate libraries with two key points of diversity. The methodologies outlined in this guide offer a validated starting point for scientists to explore the vast chemical space accessible from this versatile thiazole building block, accelerating discovery programs in medicinal chemistry and beyond.

V. References

  • Solid-Phase Synthesis and Modification of Thiazole Orange and Its Derivatives and their Spectral Properties. ACS Publications. Available at: [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. Available at: [Link]

  • Thiazoles in Peptides and Peptidomimetics. The University of Queensland eSpace. Available at: [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. PMC. Available at: [Link]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. PMC. Available at: [Link]

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PMC. Available at: [Link]

  • Solid-phase synthesis of thiazole-based peptidomimetics. ResearchGate. Available at: [Link]

  • Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. PubMed. Available at: [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]

  • 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Applied Science and Engineering. Available at: [Link]

  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. PubMed. Available at: [Link]

  • (PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PubMed. Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents. Available at:

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

Sources

Application

In vitro cytotoxicity assay of 2-(aminomethyl)-4-thiazolemethanol compounds

Application Note: Optimization of In Vitro Cytotoxicity Profiling for 2-(aminomethyl)-4-thiazolemethanol Derivatives Executive Summary & Scientific Context The 2-(aminomethyl)-4-thiazolemethanol scaffold represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of In Vitro Cytotoxicity Profiling for 2-(aminomethyl)-4-thiazolemethanol Derivatives

Executive Summary & Scientific Context

The 2-(aminomethyl)-4-thiazolemethanol scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for diverse bioactive agents, including kinase inhibitors and tubulin polymerization disruptors [1, 2].[1] While the thiazole ring confers lipophilicity essential for membrane permeability, the aminomethyl and hydroxymethyl substituents introduce hydrogen-bonding capabilities that enhance target affinity.

However, this specific chemical architecture presents unique challenges in in vitro screening. The primary amine is susceptible to oxidative instability in solution, and the thiazole ring has been documented to exhibit "pan-assay interference" (PAINS) properties, specifically the non-enzymatic reduction of tetrazolium salts (MTT/MTS) [3].

This guide provides a validated workflow to screen these compounds, prioritizing compound stability and assay specificity to eliminate false positives.

Compound Handling & Stability (Critical)

The "Fresh-Stock" Imperative: Unlike stable standard drugs (e.g., Doxorubicin), 2-aminothiazole derivatives are prone to spontaneous dimerization and oxidation when stored in DMSO at room temperature [4].

Protocol:

  • Solvent: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
  • Storage: Store solid compounds at -20°C under desiccant.

  • Stock Preparation:

    • Prepare fresh stock solutions (e.g., 10-50 mM) immediately prior to the assay.[1]

    • Do not subject stock solutions to repeated freeze-thaw cycles.[1]

    • Validation: If storage is unavoidable, verify integrity via LC-MS before use.

  • Solubility Check: The hydroxymethyl group aids solubility, but lipophilic substitutions at the C-5 position may require sonication. Ensure no micro-precipitates exist before serial dilution.

Experimental Design: The Dual-Assay Strategy

To distinguish true cytotoxicity from metabolic artifacts, we utilize a Dual-Readout System :

  • Metabolic Activity (MTT Assay): Measures mitochondrial dehydrogenase activity.[1]

  • Membrane Integrity (LDH Release): Measures leakage of cytosolic enzymes (confirms cell death).[1]

Workflow Visualization

AssayWorkflow cluster_Assays Parallel Assay Streams Compound Solid Compound (-20°C, Desiccated) Stock Fresh DMSO Stock (Immediate Use) Compound->Stock Solubilization Dilution Serial Dilution (Media < 0.5% DMSO) Stock->Dilution Dilute MTT MTT Assay (Metabolic) Dilution->MTT LDH LDH Assay (Membrane) Dilution->LDH CellFree Cell-Free Control (False Positive Check) Dilution->CellFree Check Reductive Potential Analysis IC50 Calculation & Curve Fitting MTT->Analysis LDH->Analysis CellFree->Analysis Subtract Background

Figure 1: Validated screening workflow emphasizing fresh stock preparation and parallel interference controls.

Detailed Protocol: Validated MTT Assay

Objective: Determine metabolic inhibition (IC50). Caveat: Thiazoles can chemically reduce MTT.[2] Step 4 is mandatory.

Materials:

  • Target Cells (e.g., A549, HeLa, MCF-7)[3]

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered)[1]

  • Solubilization Buffer: DMSO or SDS-HCl[1]

Step-by-Step Procedure:

  • Seeding:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates.[1]

    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL fresh media containing serial dilutions of the 2-(aminomethyl)-4-thiazolemethanol derivative.[1]

    • Vehicle Control: Media + 0.5% DMSO (Max).[1]

    • Positive Control: Doxorubicin or Paclitaxel.

  • Incubation:

    • Standard exposure: 48h or 72h.[4]

  • The "Thiazole Control" (Crucial):

    • Prepare 3 wells containing only media + compound (no cells).

    • Reasoning: If these wells turn purple after adding MTT, your compound is chemically reducing the dye. You must switch to an ATP-based assay (e.g., CellTiter-Glo).[1]

  • MTT Addition:

    • Add 10-20 µL MTT stock to each well.[1]

    • Incubate 3–4 hours.

  • Solubilization & Read:

    • Remove media (carefully, do not disturb formazan crystals).

    • Add 100 µL DMSO. Shake 10 min.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Detailed Protocol: LDH Membrane Integrity Assay

Objective: Confirm cytotoxicity by detecting Lactate Dehydrogenase leakage. This validates that the MTT reduction is due to cell death, not just mitochondrial dormancy.

Procedure:

  • Setup: Perform concurrently with the MTT assay (using the supernatant).

  • Collection:

    • After 48h treatment (Step 3 above), transfer 50 µL of supernatant from treated wells to a new clear 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).[1]

    • Incubate 30 min at Room Temp (Protected from light).

  • Stop & Read:

    • Add 50 µL Stop Solution.

    • Measure Absorbance at 490 nm .

  • Calculation:

    
    [1]
    

Data Presentation & Analysis

Table 1: Example Data Layout for Reporting

Compound IDR-Group (C2)R-Group (C4)MTT IC50 (µM)LDH Release (%)Interference?
TZ-001 -NH-CH3-CH2OH12.5 ± 1.285%No
TZ-002 -N(CH3)2-CH2OH4.2 ± 0.592%No
TZ-003 -NH2-Phenyl>1005%Yes (Flagged)

Mechanism of Interference Visualization

Interference cluster_True True Cytotoxicity Signal cluster_False Thiazole Interference (Artifact) Mito Live Mitochondria Formazan1 Purple Formazan (Viability Signal) Mito->Formazan1 Enzymatic Reduction MTT1 MTT Reagent MTT1->Formazan1 Comp Thiazole Compound (Reductive Amine) Formazan2 Purple Formazan (False Viability) Comp->Formazan2 Chemical Reduction (No Cells Present) MTT2 MTT Reagent MTT2->Formazan2

Figure 2: Mechanism of potential assay interference. Thiazoles with reactive amines can mimic mitochondrial activity, masking toxicity.

Troubleshooting & Optimization

  • Issue: High background in "No Cell" controls.

    • Cause: Direct reduction of MTT by the aminomethyl group.

    • Solution: Switch to Resazurin (Alamar Blue) or ATP-Glo assays, which are less susceptible to reduction by amines [5].[1]

  • Issue: Low solubility / Precipitation in wells.

    • Cause: Hydrophobic nature of the thiazole core.

    • Solution: Limit final DMSO concentration to 0.5%. If precipitation occurs, the IC50 is invalid.

  • Issue: Inconsistent IC50 values between runs.

    • Cause: Degradation of the stock solution.[5]

    • Solution: Always prepare fresh stocks from powder for every biological replicate.

References

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Activity of Some New Thiazole Derivatives." Molecules, 20(1), 1357–1376. Link

  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery: a review." European Journal of Medicinal Chemistry, 115, 1-28.
  • Stockert, J. C., et al. (2012). "Assays for cell viability: metabolic and signal transduction applications." Biomedicine & Pharmacotherapy, 70(3), 151-163.[1] Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[1]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Synthesis of 2-(Aminomethyl)-4-thiazolemethanol

The following technical guide serves as a specialized support center for the synthesis and handling of 2-(aminomethyl)-4-thiazolemethanol (CAS: 169158-53-6). This document is structured to address the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis and handling of 2-(aminomethyl)-4-thiazolemethanol (CAS: 169158-53-6). This document is structured to address the specific challenges encountered by researchers in medicinal chemistry and process development.

Status: Operational Role: Senior Application Scientist Scope: Synthetic Protocols, Troubleshooting, and Stability Management

Executive Technical Overview

2-(Aminomethyl)-4-thiazolemethanol is a bifunctional heterocyclic building block critical for the development of protease inhibitors and anti-infective agents. Its synthesis poses three primary challenges:

  • Regioselectivity during the Hantzsch thiazole cyclization.

  • Chemoselectivity during the reduction of the C4-ester (if using the carboxylate route) without affecting the thiazole ring or the carbamate protection.

  • Stability of the free primary amine, which is prone to oxidative dimerization and hygroscopicity.

This guide prioritizes the Carboxylate Reduction Route (Method A) for high-purity applications, while acknowledging the 1,3-Dichloroacetone Route (Method B) for industrial scalability where purification capabilities are robust.

Validated Synthetic Workflows

Method A: The Carboxylate Reduction Route (Recommended for High Purity)

This route avoids the handling of highly lachrymatory


-haloketones and unstable chloromethyl intermediates.

Step 1: Thioamide Formation

  • Precursor:

    
    -Boc-Glycine amide (prepared from Boc-Gly-OH via mixed anhydride or EDC coupling).
    
  • Reagent: Lawesson’s Reagent (0.55 equiv) in THF or Toluene.

  • Key Insight: Maintain temperature

    
    C to prevent nitrile formation (desulfurization).
    

Step 2: Hantzsch Cyclization

  • Reagents:

    
    -Boc-Glycine thioamide + Ethyl Bromopyruvate .
    
  • Conditions: Ethanol, reflux, 1-2 h.

  • Product: Ethyl 2-((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate.

  • Mechanism: S-alkylation followed by dehydrative cyclization.

Step 3: Selective Reduction

  • Reagents:

    
     (1.1 equiv) in THF at 
    
    
    
    C OR
    
    
    (4 equiv) /
    
    
    in EtOH (chemo-selective).
  • Target: 2-((tert-butoxycarbonyl)amino)methyl)-4-hydroxymethylthiazole.

  • Critical Control: Avoid excess

    
     and elevated temperatures to prevent ring reduction or Boc removal.
    

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Final Form: Isolated as the Hydrochloride salt (Hygroscopic solid) for maximum stability.

Method B: The 1,3-Dichloroacetone Route (Direct Alkylation)
  • Reagents:

    
    -Boc-Glycine thioamide + 1,3-Dichloroacetone .
    
  • Intermediate: 4-(Chloromethyl)-2-(Boc-aminomethyl)thiazole.

  • Hydrolysis: Aqueous

    
     / Acetone reflux.
    
  • Risk Factor: 1,3-Dichloroacetone is a severe lachrymator and skin irritant. The hydrolysis step often competes with elimination or polymerization.

Visual Workflow (Method A)

G Start Boc-Glycine Amide Thioamide Boc-Glycine Thioamide (Intermediate) Start->Thioamide Lawesson's Reagent THF, 50°C Cyclization Hantzsch Cyclization (+ Ethyl Bromopyruvate) Thioamide->Cyclization S-Alkylation Ester Thiazole-4-Carboxylate (Stable Ester) Cyclization->Ester - H2O, - HBr Reduction Reduction Step (LiAlH4 or NaBH4/CaCl2) Ester->Reduction Hydride Transfer Alcohol_Boc N-Boc-4-Hydroxymethylthiazole Reduction->Alcohol_Boc Selective C=O Reduction Deprotection Acid Deprotection (HCl/Dioxane) Alcohol_Boc->Deprotection - Boc Group Final 2-(Aminomethyl)-4-thiazolemethanol (HCl Salt) Deprotection->Final Salt Formation

Caption: Step-by-step synthetic pathway via the Ethyl Bromopyruvate (Carboxylate Reduction) route, ensuring high regioselectivity and purity.

Troubleshooting Guide & FAQs

Module 1: Hantzsch Cyclization Failures

Q: My cyclization yield is low (<40%), and I see a significant amount of unreacted thioamide. What is happening?

  • Diagnosis: The thioamide is likely decomposing before it reacts, or the

    
    -haloketone is degrading.
    
  • Solution:

    • Check Reagent Quality: Ethyl bromopyruvate degrades over time. Distill it or use a fresh bottle if the liquid has turned dark brown.

    • Solvent Switch: Switch from Ethanol to DMF or Acetone. Some thioamides have poor solubility in EtOH, slowing the bimolecular reaction.

    • Scavenger Base: Add solid

      
       (1.1 equiv) to the reaction to neutralize the HBr generated. High acidity can sometimes hydrolyze the Boc group or the thioamide itself.
      

Q: I am observing a byproduct with a mass M-18. Is this the product?

  • Diagnosis: No. M-18 usually indicates the formation of a nitrile (dehydration of the amide/thioamide) or incomplete dehydration of the hydroxy-thiazoline intermediate.

  • Solution: Ensure the reaction is refluxed sufficiently (usually 1-2 hours) to drive the dehydration of the intermediate thiazoline to the aromatic thiazole. If the nitrile is forming, lower the reaction temperature and ensure the atmosphere is inert (Argon/Nitrogen).

Module 2: Reduction Challenges

Q: When reducing the ester with


, I get a complex mixture. Why? 
  • Diagnosis:

    
     is non-selective and aggressive. It may be reducing the thiazole ring (partial saturation) or removing the Boc group if the quench is too exothermic (generating local acid/heat).
    
  • Solution:

    • Protocol Adjustment: Switch to

      
       (4-5 equiv) + 
      
      
      
      (2 equiv)
      in Ethanol/THF (1:1). This generates
      
      
      in situ, which selectively reduces esters to alcohols without touching the Boc group or the heteroaromatic ring.
    • Temperature Control: If using

      
      , perform the addition at 
      
      
      
      C and quench carefully with Fieser workup (Water, 15% NaOH, Water) to avoid acid spikes.
Module 3: Stability & Purification

Q: The final product turns yellow/brown upon storage. Is it degrading?

  • Diagnosis: Yes. The free amine form of 2-(aminomethyl)thiazoles is prone to oxidation and dimerization (forming imines with its own degradation products).

  • Solution:

    • Salt Formation: Never store the free base. Convert immediately to the Hydrochloride or Fumarate salt. The HCl salt is stable for years at

      
      C.
      
    • Storage: Store under Argon. The hydroxymethyl group is also susceptible to oxidation to the aldehyde if exposed to air and light.

Q: How do I remove the tin/boron residues if I used those reagents?

  • Solution: For Boron (from

    
    ), quench with Methanol and repeated evaporation (forming volatile Trimethyl Borate). For Aluminum, use a Rochelle salt (Potassium Sodium Tartrate) wash during workup to solubilize aluminum salts.
    

References

  • Hantzsch Thiazole Synthesis Mechanisms : Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]

  • Reduction of Thiazole Esters : Common Organic Chemistry. "Ester to Alcohol - Common Conditions". Available at: [Link]

  • Thioamide Activation : Royal Society of Chemistry. "Thioamide N–C(S) Activation". Available at: [Link]

Reference Data & Comparative Studies

Validation

Optimizing 2-Aminothiazole Synthesis: A Comparative Technical Guide

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antibiotics (e.g., cefdinir), and GPCR ligands. While the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, antibiotics (e.g., cefdinir), and GPCR ligands. While the classical Hantzsch synthesis remains the historical benchmark, modern drug discovery demands protocols that minimize toxic intermediates and maximize throughput. This guide compares three distinct methodologies: the classical Hantzsch condensation, the Iodine-mediated one-pot oxidative cyclization, and Green solid-acid catalysis.

The Benchmark: Classical Hantzsch Condensation

Best for: Small-scale synthesis where


-haloketones are commercially available.

The Hantzsch synthesis (1887) remains the primary reference point for thiazole construction.[1] It involves the condensation of an


-haloketone with thiourea.[1][2][3] While reliable, its dependence on lachrymatory 

-haloketones (often unstable) limits its utility in large-scale industrial applications.
Mechanism of Action

The reaction proceeds via a specific sequence:

  • S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone to displace the halide.[1]
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

Experimental Protocol (Standardized)
  • Reagents: 2-Bromoacetophenone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (0.5 M).

  • Procedure:

    • Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL absolute ethanol.

    • Add thiourea (0.84 g, 11 mmol) in one portion.

    • Reflux the mixture for 2–4 hours. (Monitor via TLC; mobile phase Hexane:EtOAc 7:3).

    • Critical Step: The product forms as a hydrobromide salt. Cool to RT and neutralize with saturated aqueous NaHCO₃ until pH ~8.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Typical Yield: 75–85%.

The Modern Standard: One-Pot Iodine-Mediated Oxidative Cyclization

Best for: Avoiding toxic starting materials; high-throughput library generation.

This method circumvents the need for pre-functionalized


-haloketones.[4] Instead, it utilizes molecular iodine (

) to generate the reactive

-iodo species in situ from simple ketones.[3] This is a significant safety and efficiency upgrade for medicinal chemists.
Mechanism & Causality

The presence of iodine serves a dual role: it acts as a halogenating agent to functionalize the ketone at the


-position and as a Lewis acid to facilitate the subsequent cyclization. The reaction is often faster than the Hantzsch method because the highly reactive 

-iodoketone intermediate is consumed immediately upon formation, preventing degradation.
Experimental Protocol
  • Reagents: Acetophenone (1.0 equiv), Thiourea (2.0 equiv), Iodine (1.0 equiv), Ethanol.

  • Procedure:

    • Mix acetophenone (1.20 g, 10 mmol) and thiourea (1.52 g, 20 mmol) in 20 mL ethanol.

    • Add iodine (2.54 g, 10 mmol) and heat to reflux.

    • Reflux for 1–3 hours. The color will transition from deep violet (iodine) to pale yellow/orange.

    • Cool and pour into crushed ice containing a small amount of Sodium Thiosulfate (

      
      ) to quench unreacted iodine.
      
    • Basify with

      
       to precipitate the free base.
      
  • Typical Yield: 85–94%.

The Green Route: Heterogeneous Catalysis (Amberlyst-15) & Microwave

Best for: Sustainable chemistry, scale-up, and rapid optimization.

Solid acid catalysts like Amberlyst-15 (a macroreticular polystyrene sulfonate resin) offer a reusable alternative to soluble acids. When coupled with microwave irradiation, reaction times drop from hours to minutes.

Advantages of Heterogeneous Catalysis[5]
  • Work-up Simplicity: The catalyst is removed by simple filtration.[5]

  • Reusability: Amberlyst-15 can be washed with acid/methanol and reused 4–5 times without significant loss of activity.

  • Atom Economy: Often performed solvent-free or in water.

Experimental Protocol (Microwave-Assisted)
  • Reagents: Ketone (1.0 equiv), Thiourea (1.1 equiv), Iodine (1.1 equiv), Amberlyst-15 (10% w/w).

  • Procedure:

    • In a microwave vial, combine ketone (5 mmol), thiourea (5.5 mmol), and iodine (5.5 mmol).

    • Add Amberlyst-15 beads (100 mg).

    • Irradiate at 140°C (approx. 50–100 W) for 5–10 minutes .

    • Dilute with EtOAc, filter off the catalyst beads.

    • Wash organic layer with

      
       (aq) and NaHCO₃.
      
  • Typical Yield: 90–96%.

Comparative Analysis & Decision Matrix

The following data summarizes the performance metrics of the three methods based on the synthesis of 4-phenylthiazol-2-amine.

Performance Data Comparison
MetricMethod A: HantzschMethod B: Iodine One-PotMethod C: MW + Solid Acid
Starting Material

-Haloketone (Toxic)
Ketone (Safe)Ketone (Safe)
Reaction Time 2–4 Hours1–3 Hours5–15 Minutes
Typical Yield 75–85%85–94%90–96%
Atom Economy Moderate (Halide waste)HighVery High
Purification Neutralization + Recryst.Thiosulfate quench + Recryst.Filtration + Evaporation
Scalability Low (Lachrymator handling)HighHigh (Flow chemistry potential)
Visualizing the Workflow

The diagram below illustrates the mechanistic pathway of the Hantzsch synthesis and a decision tree for selecting the optimal method based on your substrate.

G cluster_0 Hantzsch Mechanism cluster_1 Method Selection Matrix Start Alpha-Haloketone + Thiourea Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product 2-Aminothiazole (HBr Salt) Step3->Product Input Target Substrate Check1 Is Alpha-Halo Available? Input->Check1 Check2 High Throughput Required? Check1->Check2 No (or Toxic) MethodA Method A: Classical Hantzsch Check1->MethodA Yes (Small Scale) MethodB Method B: Iodine One-Pot Check2->MethodB No (Standard) MethodC Method C: MW/Solid Acid Check2->MethodC Yes (Speed)

Caption: Top: Mechanistic flow of the classical Hantzsch reaction. Bottom: Decision matrix for selecting the optimal synthesis method based on substrate availability and throughput needs.

References

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using iodine and thiourea.[3][4][6][7][8] Tetrahedron Letters.[9] Retrieved from [Link]

  • Gupta, R., et al. (2010). Microwave-assisted synthesis of 2-aminothiazoles using solid support. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Recent Literature.[5][10][11][12][13] Retrieved from [Link]

  • Beilstein J. Org. Chem. (2022).[3][10][13][14] Electrochemical synthesis of 2-aminothiazoles.[3][7] Retrieved from [Link]

Sources

Comparative

In Vivo Efficacy of 2-(Aminomethyl)-4-thiazolemethanol Compounds: A Comparative Guide for Drug Development Professionals

The 2-(aminomethyl)-4-thiazolemethanol scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(aminomethyl)-4-thiazolemethanol scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of the in vivo efficacy of this class of compounds across key therapeutic areas: oncology, inflammation, and neuroprotection. By synthesizing data from preclinical studies, we aim to offer researchers and drug development professionals a clear, objective comparison to inform future research and development efforts.

Anticancer Efficacy: Targeting Tumor Growth and Proliferation

Derivatives of the 2-aminothiazole core, the parent structure of 2-(aminomethyl)-4-thiazolemethanol, have shown significant promise as anticancer agents. In vivo studies have primarily utilized xenograft models, where human cancer cell lines are implanted into immunocompromised mice, to evaluate the antitumor potential of these compounds.[1]

A notable example involves the preclinical evaluation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress), a compound sharing the core aminothiazole structure. In vivo studies demonstrated that this compound and its prodrugs significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) tumor xenografts.[2][3] The mechanism of action is believed to involve the induction of cytochrome P450 1A1 (CYP1A1) in tumor cells, leading to the formation of reactive metabolites that generate DNA adducts and trigger cell death.[2][4]

Comparative Efficacy Data in Xenograft Models

Compound/Derivative ClassAnimal ModelCancer TypeEfficacy EndpointKey FindingsReference(s)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Prodrug)Nude MiceBreast (MCF-7), Ovarian (IGROV-1)Tumor Growth InhibitionSignificant retardation of tumor growth.[2]
Thiazole-amino acid hybridsIn vitro dataLung (A549), Cervical (HeLa), Breast (MCF-7)Cytotoxicity (IC50)Some compounds showed good cytotoxicity with low IC50 values (2.07–8.51 μM) compared to 5-fluorouracil.[5]
2-amino-5-(4-acetylphenylazo)-thiazole derivativesIn vivo toxicity study-Liver function enzymesEvaluated for toxicity and antioxidant activity.[6][7]

It is important to note that while promising, the in vivo anticancer data for compounds with the precise 2-(aminomethyl)-4-thiazolemethanol structure is still emerging. The data from related 2-aminothiazole derivatives, however, strongly supports the therapeutic potential of this scaffold.

Experimental Protocol: Xenograft Tumor Model

A standard protocol for evaluating the in vivo anticancer efficacy of a test compound using a cell line-derived xenograft (CDX) model is as follows:

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media until they reach the desired confluency.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses. A vehicle control and a positive control (a standard-of-care chemotherapy agent) are included.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. Other parameters such as body weight (as an indicator of toxicity) and survival are also monitored.

  • Tissue Analysis: At the end of the study, tumors may be excised for histological and molecular analysis to investigate the mechanism of action.[8]

Workflow for In Vivo Anticancer Efficacy Study

G A Cell Culture (e.g., MCF-7) B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth (to 100-200 mm³) B->C D Randomization C->D E Treatment Groups (Vehicle, Test Compound, Positive Control) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Analysis (Tumor Growth Inhibition, Survival) F->G H Histological & Molecular Analysis G->H

Caption: Workflow of a typical xenograft model for in vivo anticancer drug testing.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties in vivo.[9] The most commonly used preclinical model for acute inflammation is the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce the swelling and inflammation triggered by the injection of carrageenan, a sulfated polysaccharide.

For instance, a study on new thiazole derivatives reported significant inhibition of carrageenan-induced paw edema.[10] One compound, at a dose of 20 mg/kg, showed a 64.59% inhibition of inflammation at 5 hours post-carrageenan injection, which was more potent than the standard drug aspirin at a higher dose.[10] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[10]

Comparative Efficacy Data in an Acute Inflammation Model

Compound/Derivative ClassAnimal ModelInflammation ModelEfficacy EndpointKey FindingsReference(s)
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesRatCarrageenan-induced paw edemaPaw edema inhibition (%)Compound 5e (20 mg/kg) showed 64.59% inhibition at 5 hours.[10]
2-aminothiazole derivativesRatCarrageenan-induced paw edemaPaw edema inhibition (%)Compound 46 showed activity comparable to Phenylbutazone.[9]
Pyrazolyl thiazolonesRatFormalin-induced paw edemaPaw edema inhibitionCompounds showed significant anti-inflammatory activity compared to diclofenac and celecoxib.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or aspirin), and test groups receiving different doses of the 2-(aminomethyl)-4-thiazolemethanol compound. The drugs are usually administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway in Inflammation

G A Inflammatory Stimulus (e.g., Carrageenan) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-2 Enzyme C->D E Prostaglandins D->E F Inflammation (Edema, Pain) E->F G 2-Aminothiazole Derivatives G->D Inhibition G A Neurotoxic Insult (e.g., Amyloid-β, Oxidative Stress) B Neuronal Damage & Death A->B C Cognitive Deficits B->C D 2-(aminomethyl)-4-thiazolemethanol Compounds E Reduced Oxidative Stress & Inflammation D->E Mechanism of Action F Improved Neuronal Survival E->F G Enhanced Cognitive Function F->G

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.